Technical Guide: Spectroscopic Analysis of 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Technical Guide: Spectroscopic Analysis of 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
The following technical guide details the spectroscopic characterization of 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine . This guide is structured to assist researchers in the structural validation of this specific heterocyclic scaffold, which serves as a critical intermediate in the synthesis of bioactive nitroimidazoles and related antitubercular agents.
[1]
Executive Summary & Structural Logic
Target Molecule: 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine Molecular Formula: C₆H₆Br₂N₂O Exact Mass: ~295.88 g/mol (based on ⁷⁹Br)[1]
The imidazo[2,1-c][1,4]oxazine core represents a bioisostere of the more common [2,1-b][1,3]oxazine scaffold found in drugs like Pretomanid. The "5H,6H,8H" designation indicates a saturated oxazine ring fused to the imidazole core. The critical diagnostic feature of this specific derivative is the complete absence of aromatic protons , as the only available aromatic positions (C2 and C3 of the imidazole ring) are substituted with bromine.
Consequently, structural elucidation relies heavily on the unique aliphatic coupling patterns of the oxazine ring and the isotopic signature of the dibromo-substitution in Mass Spectrometry.
Analytical Workflow
The following diagram outlines the logical flow for validating this compound, prioritizing "smoking gun" signals to minimize instrument time.
Caption: Step-by-step analytical workflow prioritizing Mass Spectrometry for halogen verification followed by NMR for scaffold confirmation.
Mass Spectrometry (MS): The Halogen Signature
The first and most definitive step in characterizing this molecule is analyzing the isotopic abundance pattern. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
Expected Isotopic Pattern
For a molecule with two bromine atoms , the molecular ion peak will split into a triplet with a distinct 1:2:1 intensity ratio .
| Ion Species | Mass (m/z) | Relative Intensity | Origin |
| M⁺ | ~296 | 50% | [⁷⁹Br + ⁷⁹Br] |
| M+2 | ~298 | 100% (Base) | [⁷⁹Br + ⁸¹Br] + [⁸¹Br + ⁷⁹Br] |
| M+4 | ~300 | 50% | [⁸¹Br + ⁸¹Br] |
Technical Insight: If you observe a 1:1 doublet (M, M+2), the reaction is incomplete (monobrominated). If you observe the 1:2:1 triplet, the dibromo-substitution is successful.[1] Use Electrospray Ionization (ESI+) in methanol/acetonitrile.[1] Note that the protonated molecular ion [M+H]⁺ will follow the same pattern shifted by +1 mass unit.[1]
Nuclear Magnetic Resonance (NMR)
Due to the planar nature of the fused ring system and the heavy halogen atoms, solubility can be an issue in CDCl₃. DMSO-d₆ is the recommended solvent to prevent aggregation and ensure sharp peaks.[1]
¹H NMR Spectroscopy (Proton)
The "5H,6H,8H" nomenclature implies three methylene (-CH₂-) groups in the oxazine ring.[1]
-
H-8: Located between the bridgehead Nitrogen and Oxygen (N-CH₂-O).[1] This is an isolated spin system (singlet).[1]
-
H-5 & H-6: Located between the bridgehead Nitrogen and Oxygen (N-CH₂-CH₂-O).[1] These form a coupled spin system (triplets).[1]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H-8 | 4.90 - 5.10 | Singlet (s) | 2H | Deshielded by adjacent O and N; no vicinal protons. |
| H-6 | 4.10 - 4.25 | Triplet (t) | 2H | Adjacent to Oxygen (deshielded); couples with H-5.[1] |
| H-5 | 3.80 - 3.95 | Triplet (t) | 2H | Adjacent to Nitrogen; couples with H-6.[1] |
| Aromatic | -- | Absent | 0H | Substituted by Br at C2/C3.[1] |
Critical Validation Point: The absence of any signals in the aromatic region (6.5–8.0 ppm) confirms the consumption of the imidazole protons during bromination.
¹³C NMR Spectroscopy (Carbon)
The ¹³C spectrum will show 6 distinct carbon environments. The C-Br carbons will be significantly shifted and may appear broadened due to the quadrupolar relaxation of the bromine nucleus.[1]
| Carbon Type | Shift (δ ppm) | Characteristics |
| C=N (Bridgehead) | 140 - 145 | Quaternary, most deshielded. |
| C-Br (C2/C3) | 100 - 115 | Distinctive shift for halogenated imidazoles. |
| C-8 (O-CH₂-N) | 70 - 75 | Aliphatic, deshielded by two heteroatoms. |
| C-6 (O-CH₂) | 60 - 65 | Aliphatic ether carbon.[1] |
| C-5 (N-CH₂) | 40 - 45 | Aliphatic amine carbon.[1] |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as a secondary confirmation, particularly useful for monitoring the reaction progress (disappearance of C-H stretches from the imidazole ring).[1]
-
C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (Distinct bands for the CH₂ groups).[1]
-
C=N Stretch: 1580–1620 cm⁻¹ (Imidazole ring breathing).[1]
-
C-Br Stretch: 500–600 cm⁻¹ (Strong, sharp bands in the fingerprint region).[1]
-
Absence: No aromatic C-H stretch above 3000 cm⁻¹ (or very weak if any overlap exists).[1]
Experimental Protocol: Synthesis & Analysis
If you are synthesizing this standard from the parent scaffold (5H,6H,8H-imidazo[2,1-c][1,4]oxazine), the following protocol ensures high purity for spectral analysis.
Synthesis Pathway (Bromination)
The most reliable method involves electrophilic aromatic substitution using N-Bromosuccinimide (NBS).[1]
Caption: Electrophilic bromination pathway using NBS in Acetonitrile.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 eq of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine in anhydrous Acetonitrile (ACN).
-
Addition: Cool to 0°C. Add 2.2 eq of N-Bromosuccinimide (NBS) portion-wise over 15 minutes to prevent exotherm-related degradation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Quench with saturated sodium thiosulfate (removes excess Br₂).[1] Extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from Ethanol or purify via silica column chromatography.
-
Sample Prep: Dry the solid under high vacuum (P < 0.1 mbar) for 12 hours before NMR analysis to remove solvent peaks that may overlap with the oxazine triplets.
References
-
PubChem. (2024).[1][2][3] 5H,6H,8H-imidazo[2,1-c][1,4]oxazine Compound Summary. National Library of Medicine. Retrieved from [Link][1][4]
-
Zhimomi, B. K., et al. (2024).[5] Microwave-assisted synthesis of novel [1,4] oxazine derivatives. Arkivoc. Retrieved from [Link][1]
-
Slyvka, N., et al. (2021).[6] Synthetic Approach to Diversified Imidazo[2,1-b][1,3]thiazines. Sciforum. Retrieved from [Link]
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. 5h-Imidazo[1,2-c][1,3]oxazine | C6H6N2O | CID 45087136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5H-imidazo[2,1-b][1,3]oxazine | C6H6N2O | CID 56927756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5h,6h,8h-imidazo[2,1-c][1,4]oxazine (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
